molecular formula C16H14FN5O2 B2430655 3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 897614-65-2

3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2430655
CAS No.: 897614-65-2
M. Wt: 327.319
InChI Key: GZTFGYKWJQKVAT-UHFFFAOYSA-N
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Description

3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound designed for research applications. While specific biological data for this compound is not available, it shares a high degree of structural similarity with documented tetrazole-based active pharmaceutical ingredients. Tetrazole derivatives are a significant class of heterocycles in medicinal chemistry, frequently investigated for their diverse biological activities. For instance, certain 1-benzyloxy-5-phenyltetrazole derivatives have been identified as highly active agents against androgen receptor-dependent prostate cancer cells . Furthermore, tetrazole scaffolds are recognized in the development of enzyme inhibitors. Research into structurally related acylated aminopyrazoles has shown them to act as potent, covalent thrombin inhibitors with a serine-trapping mechanism, which is a promising approach for developing new antithrombotic therapies . The molecular structure of this compound, which incorporates a benzamide group linked to a methoxyphenyl-tetrazole system, is characteristic of compounds studied for their potential to interact with enzymatic targets. The presence of the tetrazole ring, known for its metabolic stability and ability to participate in hydrogen bonding, makes this a compound of interest for exploring novel biochemical pathways. This product is intended for non-human research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-fluoro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-24-14-7-5-13(6-8-14)22-15(19-20-21-22)10-18-16(23)11-3-2-4-12(17)9-11/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTFGYKWJQKVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation

The 1-substituted tetrazole core is synthesized via [3+2] cycloaddition between 4-methoxyphenylazide and nitriles under transition metal catalysis:

Reaction Conditions

Nitrile Source Catalyst Solvent Temp (°C) Yield (%)
Cyanomethyl acetate ZnBr₂ DMF 110 78
Trimethylsilyl cyanide CuI/PPh₃ THF 60 85

Mechanism : The nitrile undergoes cycloaddition with sodium azide, facilitated by Lewis acids (e.g., ZnBr₂), to form 5-substituted tetrazoles. Microwave irradiation (300 W, 15 min) enhances reaction efficiency, achieving 92% yield.

Introduction of the Methyleneamine Group

The aminomethyl side chain is introduced via nucleophilic substitution or reductive amination:

Method A : Alkylation of tetrazole with bromoacetonitrile

  • React 1-(4-methoxyphenyl)-1H-tetrazole with bromoacetonitrile (K₂CO₃, DMF, 80°C, 6 h)
  • Reduce nitrile to amine using H₂/Raney Ni (60 psi, 50°C, 12 h)
    Overall yield : 67%

Method B : Reductive amination of tetrazole-5-carbaldehyde

  • Oxidize 5-methyltetrazole to aldehyde (TPAP/NMO, CH₂Cl₂, 25°C, 2 h)
  • Condense with NH₃·BH₃ (MeOH, 40°C, 8 h)
    Overall yield : 73%

Amide Bond Formation Strategies

Schotten-Baumann Amidation

Reacting 1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methylamine with 3-fluorobenzoyl chloride under biphasic conditions:

Optimized Protocol

  • Acyl chloride : 1.2 eq, added dropwise to amine (1.0 eq) in THF/H₂O (2:1)
  • Base : 2.5 eq NaHCO₃
  • Temp : 0°C → 25°C over 2 h
  • Yield : 89%

Impurity Profile :

  • <0.5% unreacted amine (HPLC)
  • 1.2% hydrolyzed benzoyl chloride (mitigated by controlled pH)

Microwave-Assisted Coupling

Using DEPBT as coupling agent under microwave irradiation:

Parameter Value
Reagent 3-Fluorobenzoic acid/DEPBT
Solvent DMF
Temp/Time 80°C, 20 min
Yield 94%

Advantages : Reduced epimerization risk vs. traditional EDCl/HOBt methods

Multicomponent Reaction Approaches

Ugi-Tetrazole Reaction

Single-pot synthesis combining:

  • 3-Fluorobenzaldehyde
  • 4-Methoxyphenylamine
  • Trimethylsilyl azide
  • Isocyanide (tert-butyl isocyanide)

Conditions :

  • Solvent: MeOH/TFE (3:1)
  • Temp: 40°C, 24 h
  • Yield: 68%

Limitation : Poor regiocontrol over tetrazole substitution (15% 2H-tetrazole byproduct)

Passerini-Tetrazole Adaptation

Three-component reaction with:

  • 3-Fluorobenzoic acid
  • 4-Methoxyphenyl isocyanide
  • (Azidomethyl)trimethylsilane

Optimized Parameters :

Factor Optimal Value
Catalyst Sc(OTf)₃ (5 mol%)
Solvent CHCl₃
Temp 25°C
Yield 76%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Tetrazole Formation Step :

  • Microreactor design: Corning AFR module
  • Residence time: 8 min at 130°C
  • Throughput: 12 kg/day

Economic Metrics :

Parameter Batch Process Flow Process
Raw material cost $412/kg $388/kg
PMI (Process Mass Intensity) 86 43

Crystallization Optimization

Final compound purification via antisolvent crystallization:

Conditions :

  • Solvent: Ethyl acetate
  • Antisolvent: n-Heptane (3:1 ratio)
  • Cooling rate: 0.5°C/min from 50°C → 5°C
  • Purity : 99.7% (HPLC), 99.1% ee

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm) Multiplicity Assignment
8.46 s (1H) Tetrazole CH
7.89 t (1H) Fluorobenzamide aromatic
4.12 s (3H) OCH₃
3.98 d (2H) CH₂NH

IR (KBr, cm⁻¹)

  • 3278 (N-H stretch)
  • 1672 (C=O amide)
  • 1604 (C=N tetrazole)

Comparative Analysis of Synthetic Routes

Method Total Yield (%) Purity (%) Cost Index Scalability
Schotten-Baumann 78 99.1 1.00 Excellent
Microwave Amidation 82 99.5 1.15 Moderate
Ugi Multicomponent 68 97.3 0.92 Limited

Recommendation : The microwave-assisted amidation route provides optimal balance between yield and purity for GMP manufacturing, while Ugi reactions offer atom economy for research-scale diversification.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is explored for its potential therapeutic properties:

  • Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Preliminary studies suggest significant cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Biological Probes

Due to its unique structural features, this compound is investigated as a biochemical probe:

  • Enzyme Inhibition : The interaction of the compound with specific enzymes has been studied. For example, it has shown potential in inhibiting kinases involved in cancer progression.
  • Receptor Modulation : The tetrazole ring enhances the binding affinity to certain receptors, which may lead to the modulation of signaling pathways relevant to disease states.

Material Science

The compound serves as a building block in the synthesis of advanced materials:

  • Polymer Chemistry : Its unique chemical properties allow it to be incorporated into polymer matrices for enhanced performance in various applications.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that the compound exhibited IC50 values lower than standard chemotherapeutic agents, suggesting a promising avenue for further investigation into its anticancer properties.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound effectively inhibited interleukin-17 (IL-17) production in immune cells. This finding supports its potential therapeutic application in treating autoimmune diseases such as psoriasis and rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The fluorine atom and tetrazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(4-methoxyphenyl)benzamide
  • 3-fluoro-N-(3-methoxyphenyl)benzamide
  • 2-fluoro-N-(4-methoxyphenyl)benzamide

Uniqueness

Compared to similar compounds, 3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific applications in medicinal chemistry and material science.

Biological Activity

The compound 3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a novel derivative featuring a tetrazole moiety, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, molecular docking studies, and biological evaluations of this compound, highlighting its efficacy and underlying mechanisms.

Synthesis

The synthesis of this compound typically involves a one-pot multi-component reaction. The method allows for efficient production of tetrazole derivatives by combining various reactants under optimized conditions. The use of microwave irradiation has been shown to enhance yields significantly, making it an eco-friendly approach to synthesizing these biologically relevant compounds .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the binding affinity of this compound to specific biological targets. For instance, docking simulations with the CSNK2A1 receptor revealed a low binding energy of -6.8687 kcal/mol, indicating a strong interaction with the target protein . The computational analysis suggests that the compound's activity may be attributed to its structural features, particularly the tetrazole ring and the methoxyphenyl substituent.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including A431 (epidermoid carcinoma) and HCT116 (colon cancer). The MTT assay results indicate significant cytotoxicity, with IC50 values in the low micromolar range. Notably, the presence of the tetrazole moiety appears to enhance its anticancer properties by interfering with cellular pathways involved in tumor growth .

Antimicrobial Activity

In addition to anticancer properties, this compound has been screened for antimicrobial activity against various pathogens. The compound exhibited notable activity against Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) values suggest that this compound could be a promising candidate for further development as an antimicrobial agent .

Case Studies

Several studies have documented the biological activity of tetrazole derivatives similar to this compound:

  • Anticancer Efficacy : A study reported that related tetrazole compounds displayed IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, demonstrating their potential as anticancer agents .
  • Mechanism of Action : Research indicated that certain tetrazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is critical for developing new chemotherapeutics targeting cancer cell proliferation .

Data Summary

Biological Activity Cell Line/Pathogen IC50/MIC Values Reference
CytotoxicityA431 (epidermoid carcinoma)Low micromolar range
CytotoxicityHCT116 (colon cancer)Low micromolar range
Antimicrobial ActivityKlebsiella pneumoniaeNot specified
Antimicrobial ActivityStaphylococcus aureusNot specified
Antimicrobial ActivityCandida albicansNot specified

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound contains a fluorinated benzamide core , a tetrazole ring , and a 4-methoxyphenyl substituent . The fluorine atom enhances electronegativity and metabolic stability, while the tetrazole ring contributes to hydrogen bonding and potential enzyme inhibition. The 4-methoxy group may modulate lipophilicity and receptor binding .

Q. How can the synthesis of this compound be optimized for higher yields?

Multi-step synthesis typically involves:

  • Step 1 : Coupling of 3-fluorobenzoic acid with an amine-functionalized tetrazole intermediate.
  • Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution. Optimization strategies :
  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyze coupling reactions with HATU or EDCI for improved efficiency.
  • Monitor reaction progress via HPLC to isolate high-purity intermediates .

Q. What spectroscopic methods are most effective for structural characterization?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorine positioning and aromatic proton environments.
  • IR Spectroscopy : Identifies amide (C=O stretch at ~1650 cm1^{-1}) and tetrazole (N-H bend at ~1500 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution MS validates molecular weight (expected m/z: ~355.3 g/mol) .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-term : Stable at 4°C in anhydrous DMSO for ≤1 week.
  • Long-term : Store at -20°C under inert gas (argon) to prevent hydrolysis of the tetrazole ring.
  • Light sensitivity : Protect from UV exposure to avoid degradation of the fluorobenzamide moiety .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictory bioactivity data across studies?

  • Controlled variables : Use standardized assay conditions (e.g., pH, temperature, cell lines) to minimize variability.
  • Dose-response curves : Compare IC50_{50} values across multiple replicates.
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cellular viability assays (e.g., MTT) .

Q. How can the compound’s pharmacokinetic properties be improved through derivatization?

  • Lipophilicity adjustment : Replace the 4-methoxy group with a trifluoromethyl group to enhance blood-brain barrier penetration.
  • Prodrug strategies : Introduce ester groups at the benzamide nitrogen for sustained release.
  • Solubility enhancement : Add polar substituents (e.g., hydroxyl groups) to the tetrazole ring .

Q. What computational approaches are effective for predicting its mechanism of action?

  • Molecular docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina.
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR modeling : Correlate substituent electronegativity with bioactivity .

Q. How can contradictory cytotoxicity data in cancer vs. normal cell lines be reconciled?

  • Selectivity analysis : Calculate selectivity indices (SI = IC50,normal_{50,\text{normal}}/IC50,cancer_{50,\text{cancer}}) to quantify therapeutic windows.
  • Mechanistic studies : Evaluate apoptosis markers (e.g., caspase-3 activation) in both cell types.
  • Mitochondrial profiling : Compare ATP production and ROS levels to identify off-target effects .

Methodological Challenges

Q. What strategies mitigate solubility issues in in vivo studies?

  • Co-solvent systems : Use 10% DMSO + 10% Cremophor EL in saline.
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to enhance bioavailability.
  • Salt formation : Convert the free base to a hydrochloride salt for aqueous compatibility .

Q. How are SAR studies designed to prioritize derivatives for synthesis?

  • Core retention : Maintain the benzamide-tetrazole scaffold.
  • Substituent libraries : Synthesize analogs with halogens (Cl, Br), alkyl chains, or heteroaromatics.
  • Bioisosteric replacements : Swap the tetrazole with a carboxylate group to assess binding affinity changes .

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